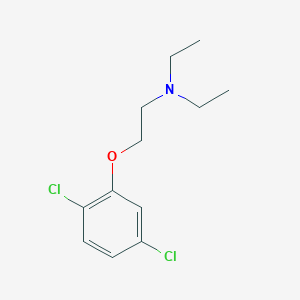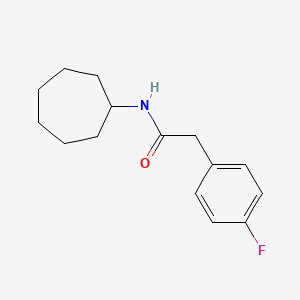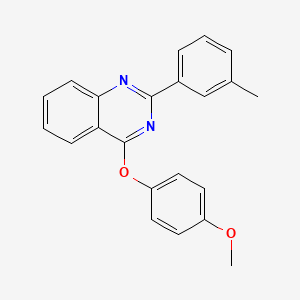
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline, also known as PD153035, is a selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule drug that has been extensively studied for its potential use in cancer treatment. In
Mécanisme D'action
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline works by binding to the ATP-binding site of the EGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. By inhibiting the activity of the EGFR, this compound blocks the signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of the EGFR and downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It is highly selective for the EGFR and may not be effective against cancers that do not overexpress this receptor. Additionally, this compound has poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for the study of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the combination of this compound with other cancer drugs to enhance their effectiveness. Additionally, this compound could be studied in combination with immunotherapies, such as checkpoint inhibitors, to improve the immune response against cancer cells. Finally, this compound could be studied in animal models of cancer to further understand its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline involves the reaction between 4-methoxyphenol and 3-methylbenzylamine to form the intermediate this compound. This intermediate is then treated with hydrochloric acid to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in a variety of cancer types, including breast, lung, and prostate cancer. This compound has also been studied in combination with other cancer drugs, such as cisplatin and paclitaxel, to enhance their effectiveness.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-6-5-7-16(14-15)21-23-20-9-4-3-8-19(20)22(24-21)26-18-12-10-17(25-2)11-13-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFFWSUXRKRNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

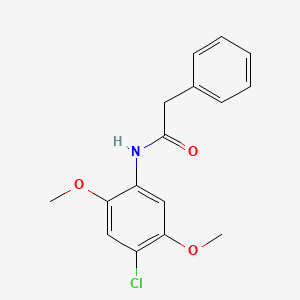
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
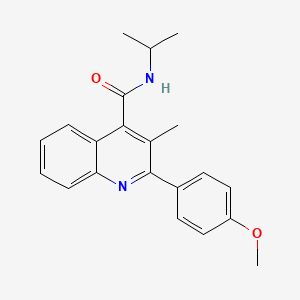
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
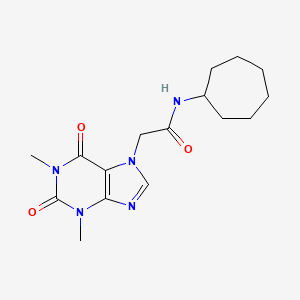
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)
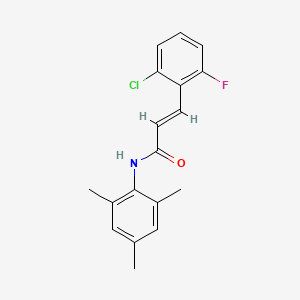
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
